molecular formula C4H11F2O3PSi B1463112 Difluoro(trimethylsilyl)methylphosphonic acid CAS No. 913263-04-4

Difluoro(trimethylsilyl)methylphosphonic acid

Cat. No. B1463112
M. Wt: 204.18 g/mol
InChI Key: AQNQDNPBGPSXLA-UHFFFAOYSA-N
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Description

“Difluoro(trimethylsilyl)methylphosphonic acid” is a chemical compound used in scientific research. Its unique properties make it valuable for various applications, including catalysis, drug discovery, and material synthesis. It is also used as a new NMR chemical shift standard and pH indicator, which is demonstrated for in situ determination of pH in complex biofluids .


Molecular Structure Analysis

The linear formula of “Difluoro(trimethylsilyl)methylphosphonic acid” is (CH3)3SiCF2P(O)(OC2H5)2. It has a molecular weight of 260.29 .


Chemical Reactions Analysis

“Difluoro(trimethylsilyl)methylphosphonic acid” can be used to assess the near-neutral pH of biological samples . The hydrolysis of phosphinates and phosphonates, which are useful intermediates and biologically active compounds, may take place under both acidic and basic conditions .


Physical And Chemical Properties Analysis

“Difluoro(trimethylsilyl)methylphosphonic acid” is a liquid with a refractive index of n20/D 1.414 (lit.) n20/D 1.416-1.418. It has a boiling point of 75 °C/0.2 mmHg (lit.) and a density of 1.077 g/mL at 25 °C (lit.) .

Scientific Research Applications

Nucleophilic Difluoromethylenation in Organic Chemistry

Difluoro(trimethylsilyl)methylphosphonic acid and its derivatives have been extensively used in organic chemistry, particularly in the nucleophilic difluoromethylenation of aldehydes and ketones. This process, facilitated by diethyl difluoro(trimethylsilyl)methylphosphonate, enables the generation of reactive carbanion species under mild conditions, contributing to the synthesis of phosphates of syn and anti 2,2-difluoro-1,3-diols (Alexandrova & Beier, 2009).

Medicinal Chemistry Applications

The compound is also significant in medicinal chemistry. For example, a general difluoromethylenation of various types of ketones using diethyl (difluoro(trimethylsilyl)methyl)phosphonate has been reported. This method facilitates access to structurally diverse β-hydroxy-α,α-difluorophosphonates, which are of interest in medicinal research (Wang, Cao, & Zhou, 2016).

Analytical Chemistry: Detection of Nerve Agent Degradation Products

In analytical chemistry, difluoro(trimethylsilyl)methylphosphonic acid derivatives are used in detecting nerve agent degradation products. Gas chromatography-mass spectrometry methods have been developed using trimethylsilyl derivatives for the quantitation of nerve agent degradation products in human plasma (Wang et al., 2005). Similarly, the detection of alkyl methylphosphonic acids in complex matrices using gas chromatography-tandem mass spectrometry has been reported (Rohrbaugh & Sarver, 1998).

Synthesis of Novel Organic Compounds

The compound plays a role in the synthesis of novel organic compounds. For instance, difluoro(trimethylsilyl)acetamides have been used as precursors for the synthesis of 3,3-difluoroazetidinones, showcasing its versatility in organic synthesis (Bordeau et al., 2006).

properties

IUPAC Name

[difluoro(trimethylsilyl)methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11F2O3PSi/c1-11(2,3)4(5,6)10(7,8)9/h1-3H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNQDNPBGPSXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(F)(F)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11F2O3PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difluoro(trimethylsilyl)methylphosphonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
5
Citations
I Rubio-Aliaga, B de Roos, SJ Duthie, LK Crosley… - Metabolomics, 2011 - Springer
Fasting is one of the simplest metabolic challenges that can be performed in humans. We here report for the first time a comprehensive analysis of the human “fasting metabolome” …
Number of citations: 75 link.springer.com
E Pretsch, P Bühlmann, C Affolter, E Pretsch… - 2000 - Springer
We present in this volume an updated collection of reference data and rules for the interpretation of spectra obtained with the spectroscopic methods most important to the structure …
Number of citations: 967 link.springer.com
FL Shaw, F Mulholland, G Le Gall, I Porcelli… - Journal of …, 2012 - Am Soc Microbiol
The food-borne bacterial pathogen Campylobacter jejuni efficiently utilizes organic acids such as lactate and formate for energy production. Formate is rapidly metabolized via the …
Number of citations: 46 journals.asm.org
C Rice - 2010 - ueaeprints.uea.ac.uk
Lag phase is a period of bacterial adaptation that occurs prior to cell division. The aim of this project was to characterise the processes used by Salmonella enterica serovar …
Number of citations: 3 ueaeprints.uea.ac.uk
G Avendano Perez - 2015 - ueaeprints.uea.ac.uk
Salmonella enterica subsp. enterica serovar Typhimurium is an important enteropathogen that causes human morbidity and mortality worldwide. It is essential to study the interaction …
Number of citations: 3 ueaeprints.uea.ac.uk

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